molecular formula C10H14O2 B8735156 1-Pentanone, 1-(2-furanyl)-4-methyl- CAS No. 78072-59-0

1-Pentanone, 1-(2-furanyl)-4-methyl-

Cat. No. B8735156
Key on ui cas rn: 78072-59-0
M. Wt: 166.22 g/mol
InChI Key: SCZPAWWSCDSDKR-UHFFFAOYSA-N
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Patent
US06312662B1

Procedure details

A solution of 2-tributylstannylfuran (1 mmol), 4-methylvaleroyl chloride (1.1 mmol), and PdCl2(PPh3)2 (0.05 mmol) in THF was stirred at 25° C. for 24 h. Extraction and chromatography gave 2-(4-methylvaleryl)furan.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.05 mmol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([Sn](CCCC)(CCCC)[C:6]1[O:7][CH:8]=[CH:9][CH:10]=1)CCC.[CH3:19][CH:20]([CH3:26])[CH2:21][CH2:22][C:23](Cl)=[O:24]>C1COCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:19][CH:20]([CH3:26])[CH2:21][CH2:22][C:23]([C:6]1[O:7][CH:8]=[CH:9][CH:10]=1)=[O:24] |^1:34,53|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
C(CCC)[Sn](C=1OC=CC1)(CCCC)CCCC
Name
Quantity
1.1 mmol
Type
reactant
Smiles
CC(CCC(=O)Cl)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.05 mmol
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extraction and chromatography

Outcomes

Product
Name
Type
product
Smiles
CC(CCC(=O)C=1OC=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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